REACTION_CXSMILES
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[K].[Br:2][C:3]1[CH:4]=[CH:5][C:6]([F:14])=[C:7]([C:9]([CH:11]2[CH2:13][CH2:12]2)=O)[CH:8]=1.[C:15]1(C)C=CC=CC=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([F:14])=[C:7]([C:9]([CH:11]2[CH2:13][CH2:12]2)=[CH2:15])[CH:8]=1 |f:3.4,^1:0|
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Name
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Quantity
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11.76 mL
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Type
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reactant
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Smiles
|
[K]
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Name
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Quantity
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4.05 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1)C(=O)C1CC1)F
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Name
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Quantity
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17 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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7.142 g
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Type
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catalyst
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Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture stirred at room temperature for 2 hours
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Duration
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2 h
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Type
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EXTRACTION
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Details
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For the workup, the mixture was extracted with water and ethyl acetate
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Type
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CUSTOM
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Details
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the organic layer separated
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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evaporated at reduced pressure
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Type
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ADDITION
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Details
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After chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent
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Reaction Time |
30 min |
Name
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Type
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product
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Smiles
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BrC1=CC(=C(C=C1)F)C(=C)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |